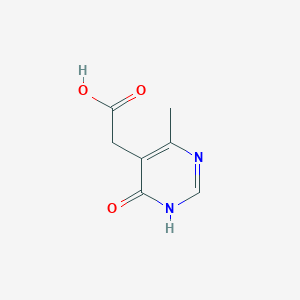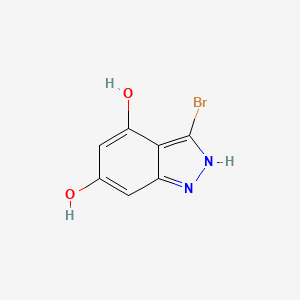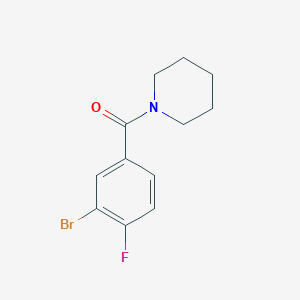
1-(3-Bromo-4-fluorobenzoyl)piperidine
Descripción general
Descripción
1-(3-Bromo-4-fluorobenzoyl)piperidine is a chemical compound with the molecular formula C12H13BrFNO. It has an average mass of 286.140 Da and a monoisotopic mass of 285.016449 Da . It is also known by other names such as (3-Brom-4-fluorphenyl) (1-piperidinyl)methanone .
Synthesis Analysis
The synthesis of 1-(3-Bromo-4-fluorobenzoyl)piperidine typically involves the reaction of 3-bromo-4-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then purified by crystallization or chromatography.Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-4-fluorobenzoyl)piperidine consists of a piperidine ring attached to a benzoyl group, which contains bromine and fluorine substituents . The compound has a density of 1.5±0.1 g/cm³ .Physical And Chemical Properties Analysis
1-(3-Bromo-4-fluorobenzoyl)piperidine has a boiling point of 387.6±32.0 °C at 760 mmHg and a flash point of 188.2±25.1 °C . It has a molar refractivity of 64.0±0.3 cm³ and a polar surface area of 20 Ų . The compound is characterized by a polarizability of 25.4±0.5 10^-24 cm³ and a surface tension of 44.9±3.0 dyne/cm .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Bioactive Heterocycle Synthesis : A novel bioactive heterocycle was synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic techniques and X-ray diffraction, demonstrating the compound's potential in medicinal chemistry and drug discovery processes (Prasad et al., 2018).
- Hirshfeld Surface Analysis : Compounds with the piperidine motif have been explored for their molecular structures and intermolecular interactions. Hirshfeld surface analysis has been applied to understand these interactions in solid-state crystals, which is crucial for the development of pharmacologically active compounds (Mahesha et al., 2019).
Antimicrobial Activity
- Antimicrobial Derivatives : Derivatives of 1-(3-Bromo-4-fluorobenzoyl)piperidine were synthesized and assessed for antimicrobial activity. The findings revealed moderate to potent activity against selected bacterial and fungal strains, highlighting the potential of these derivatives in addressing antimicrobial resistance (Anuse et al., 2019).
Anticancer Agents
- Cancer Treatment : Research into piperidine derivatives has shown promise in developing anticancer agents. Specific compounds have been identified with significant anticancer activity, offering new avenues for therapy and drug development (Rehman et al., 2018).
Radiotracer Development
- PET Imaging Radiotracers : Novel PET radioligands containing the piperidine moiety have been developed for imaging NR2B NMDA receptors. Although some limitations were identified in brain penetration and in vivo stability, this research contributes to the ongoing development of diagnostic tools for neurological conditions (Labas et al., 2011).
Propiedades
IUPAC Name |
(3-bromo-4-fluorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-8-9(4-5-11(10)14)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZCKRNQTNJPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674493 | |
| Record name | (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-fluorobenzoyl)piperidine | |
CAS RN |
1033201-74-9 | |
| Record name | (3-Bromo-4-fluorophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)
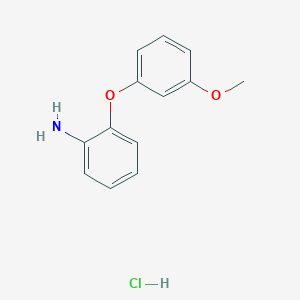
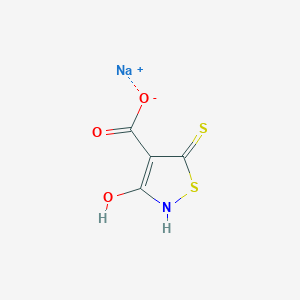
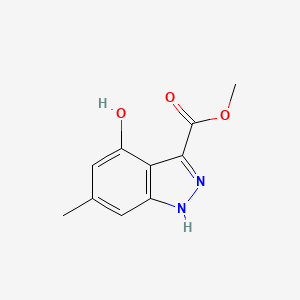
![5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1451149.png)
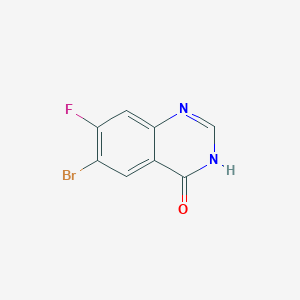
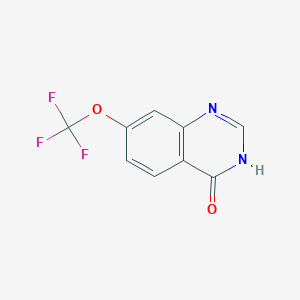
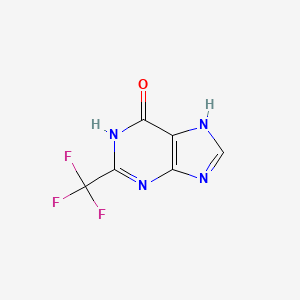
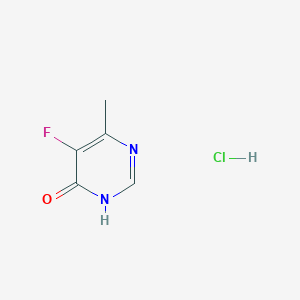
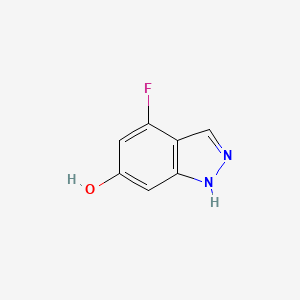
![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)
